

## Revefenacin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Revefenacin |           |
| Cat. No.:            | B8068745    | Get Quote |

## **Revefenacin: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Revefenacin** is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it offers a therapeutic option for patients who may have difficulty with handheld inhalers.[4] This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data pertaining to **revefenacin**.

## **Chemical Structure and Identification**

**Revefenacin** is a tertiary amine biphenyl carbamate with the following chemical structure:

Image of **Revefenacin** Chemical Structure (A 2D chemical structure diagram of **revefenacin** would be placed here)

Table 1: Chemical Identification



| Identifier        | Value                                                                                                                                                                                                       | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | [1-[2-[[4-[(4-<br>carbamoylpiperidin-1-<br>yl)methyl]benzoyl]-<br>methylamino]ethyl]piperidin-4-<br>yl] N-(2-<br>phenylphenyl)carbamate                                                                     | [5]    |
| CAS Number        | 864750-70-9                                                                                                                                                                                                 | [6][7] |
| Molecular Formula | C35H43N5O4                                                                                                                                                                                                  | [1][5] |
| Molecular Weight  | 597.76 g/mol                                                                                                                                                                                                | [1][8] |
| SMILES            | CN(CCN1CCC(CC1)OC(=O)N<br>C2=CC=CC=C2C3=CC=CC=C<br>3)C(=O)C4=CC=C(C=C4)CN5<br>CCC(CC5)C(=O)N                                                                                                                | [1]    |
| InChI             | InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | [1]    |

# **Physicochemical Properties**

A summary of the known physicochemical properties of **revefenacin** is presented below.

Table 2: Physicochemical Properties



| Property       | Value                                                                           | Source |
|----------------|---------------------------------------------------------------------------------|--------|
| Physical State | White to off-white crystalline powder                                           | [9]    |
| Solubility     | Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5. | [9]    |
| LogP           | 4.1                                                                             |        |
| Boiling Point  | 777.5 °C at 760 mmHg<br>(Predicted)                                             | [5]    |
| Melting Point  | Not available in public sources.                                                |        |
| рКа            | Not available in public sources.                                                | -      |

## **Mechanism of Action and Signaling Pathway**

**Revefenacin** is a competitive and reversible antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[6] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3] [4]

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²+). The increased cytosolic Ca²+, along with DAG, activates protein kinase C (PKC). In airway smooth muscle cells, this signaling pathway ultimately results in muscle contraction and bronchoconstriction. By antagonizing the M3 receptor, **revefenacin** effectively blocks this cascade, leading to smooth muscle relaxation and bronchodilation.





Click to download full resolution via product page

Caption: M3 receptor signaling pathway and inhibition by revefenacin.

# Pharmacological Properties Receptor Binding Affinity

Revefenacin exhibits high affinity for all five human muscarinic receptor subtypes.

Table 3: Muscarinic Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Source       |
|------------------|---------|--------------|
| hM1              | 0.42    |              |
| hM2              | 0.32    |              |
| hM3              | 0.18    | _            |
| hM4              | 0.56    | <del>-</del> |
| hM5              | 6.7     | <del>-</del> |

## **Pharmacokinetics**

Table 4: Pharmacokinetic Parameters of **Revefenacin** in COPD Patients (175  $\mu$ g dose)



| Parameter                       | Value                            | Source |
|---------------------------------|----------------------------------|--------|
| Cmax (ng/mL)                    | 0.16 (0.11)                      | [9]    |
| AUC (ng·hr/mL)                  | 0.22 (0.20)                      | [9]    |
| Tmax (hr)                       | 0.23 - 0.68                      |        |
| Terminal Half-life (hr)         | 22 - 70                          | _      |
| Volume of Distribution (Vss, L) | 218 (intravenous administration) | _      |
| Protein Binding                 | 71%                              | _      |

Table 5: Pharmacokinetic Parameters of the Active Metabolite (THRX-195518) in COPD Patients (175 μg dose)

| Parameter       | Value       | Source |
|-----------------|-------------|--------|
| Cmax (ng/mL)    | 0.20 (0.13) | [9]    |
| AUC (ng·hr/mL)  | 0.69 (0.53) | [9]    |
| Protein Binding | 42%         |        |

# Experimental Protocols Radioligand Binding Assay (General Methodology)

The binding affinity of **revefenacin** to muscarinic receptors is typically determined using a radioligand competition binding assay. A general protocol involves:

- Membrane Preparation: Membranes from cells expressing the specific human muscarinic receptor subtype are prepared.
- Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used.
- Radioligand: A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used at a concentration near its Kd.



- Competition: Increasing concentrations of unlabeled revefenacin are added to compete with the radioligand for binding to the receptors.
- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

## **Clinical Trial Workflow (General Overview)**

The clinical development of **revefenacin** involved multiple phases of clinical trials to establish its safety and efficacy. A generalized workflow for these trials is as follows:





### Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial of **revefenacin**.

Key Efficacy Endpoints in Clinical Trials:

- Primary: Change from baseline in trough forced expiratory volume in 1 second (FEV1).
- Secondary: Overall treatment effect on FEV1, peak FEV1, and safety assessments.



### Conclusion

**Revefenacin** is a potent and selective long-acting muscarinic antagonist with a well-characterized mechanism of action. Its physicochemical and pharmacokinetic properties make it a suitable option for nebulized delivery in the management of COPD. The clinical trial data have demonstrated its efficacy in improving lung function with a favorable safety profile. This technical guide provides a comprehensive summary of the key scientific and clinical data for **revefenacin**, intended to be a valuable resource for researchers and professionals in the field of drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Revefenacin? [synapse.patsnap.com]
- 3. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | YUPELRI® (revefenacin) inhalation solution [yupelrihcp.com]
- 5. Muscarinic acetylcholine receptor M3 Wikipedia [en.wikipedia.org]
- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor Wikipedia [en.wikipedia.org]
- 8. atsjournals.org [atsjournals.org]
- 9. The Role of Revefenacin in Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revefenacin chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068745#revefenacin-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com